2,2'-Oxybis(N-propylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxybis(N-propylacetamide) is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-propylacetamide) can be achieved through several methods. One common approach involves the reaction of propylamine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Oxybis(N-propylacetamide) may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of fixed-bed hydrogenation catalysts can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(N-propylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Scientific Research Applications
2,2’-Oxybis(N-propylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Industry: It is employed in the production of polymers and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which 2,2’-Oxybis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar to acetamide but with an additional carbon atom.
Butyramide: Contains a longer carbon chain compared to acetamide and propionamide
Uniqueness
2,2’-Oxybis(N-propylacetamide) is unique due to its bis-amide structure, which provides distinct chemical and physical properties
Properties
CAS No. |
90716-91-9 |
---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[2-oxo-2-(propylamino)ethoxy]-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O3/c1-3-5-11-9(13)7-15-8-10(14)12-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
HQMHCJCUUDTMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COCC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.